2-(4-Fluorophenyl)ethene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

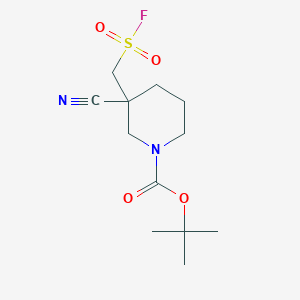

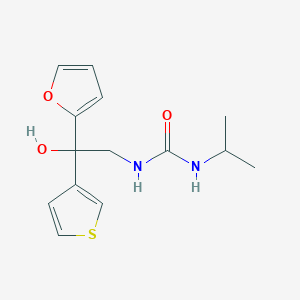

“2-(4-Fluorophenyl)ethene-1-sulfonyl chloride” is a chemical compound that contains a sulfonyl chloride group (-SO2Cl), a fluorophenyl group (C6H4F), and an ethene group (C2H4). The presence of the sulfonyl chloride group suggests that this compound could be used as a reagent in organic synthesis, as sulfonyl chlorides are commonly used to introduce the sulfonyl group into other molecules .

Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)ethene-1-sulfonyl chloride” would consist of a two-carbon ethene backbone, with a 4-fluorophenyl group attached to one carbon and a sulfonyl chloride group attached to the other . The presence of the fluorine atom on the phenyl ring could influence the electronic properties of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis

As a sulfonyl chloride, this compound would be expected to undergo reactions typical of this class of compounds. This could include substitution reactions with nucleophiles, leading to the replacement of the chloride group . The presence of the fluorophenyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenyl)ethene-1-sulfonyl chloride” would be influenced by its molecular structure. As a sulfonyl chloride, it would be expected to be reactive, particularly towards nucleophiles . The fluorine atom on the phenyl ring could also influence the compound’s properties, as fluorine is highly electronegative .Aplicaciones Científicas De Investigación

Fluorescent Molecular Probes

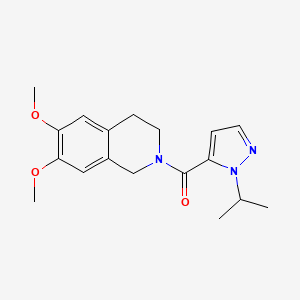

2-(4-Fluorophenyl)ethene-1-sulfonyl chloride has been utilized in the synthesis of new fluorescent solvatochromic dyes. These dyes exhibit a "push-pull" electron transfer system, displaying strong solvent-dependent fluorescence correlated with solvent polarity. Their properties, such as long emission wavelengths and high fluorescence quantum yields, make them suitable for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Synthesis and Reactivity

The compound has been used in the preparation of 1-(N,N-diethylcarbamoyloxy-2-fluoro-2-(phenylsulfonyl)-ethene, which reacts with dienes to yield fluorinated [4+2] cycloadducts. This demonstrates its role in facilitating selective reactions for synthesizing specialized chemical structures (Crowley et al., 1996).

Fluorescent pH Sensor

Another interesting application is in the design of organic fluorophores like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), where the compound exhibits intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics. It can function as a fluorescent pH sensor in both solution and solid state, demonstrating its utility in detecting acidic and basic organic vapors (Yang et al., 2013).

Sulfone Cycloadditions

The compound plays a significant role in the trapping reactions of sulfenes generated from sulfonyl chlorides. These reactions lead to the formation of [4 + 2] cycloadducts, showcasing its utility in organic synthesis and reaction mechanisms (Opitz et al., 1995).

Stilbene-Based Analogues Synthesis

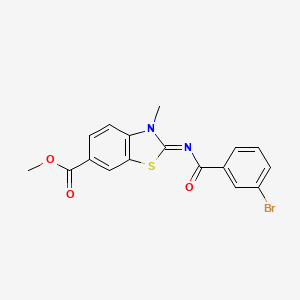

2-(4-Fluorophenyl)ethene-1-sulfonyl chloride is used in the synthesis of stilbene-based analogues, which are explored for their potential antioxidant, antibacterial, and antifungal properties. These analogues have shown notable biological activity, further highlighting the compound's significance in medicinal chemistry (Karki et al., 2011).

Glycosyl Donor Protection in Carbohydrate Chemistry

The compound has been designed and synthesized as a protective group for hydroxyl groups in carbohydrate chemistry. Its ability to be cleaved under mild conditions and stability under others makes it a valuable tool in the synthesis of complex carbohydrates (Spjut et al., 2010).

Fluorescence Sensors for Cu2+ Detection

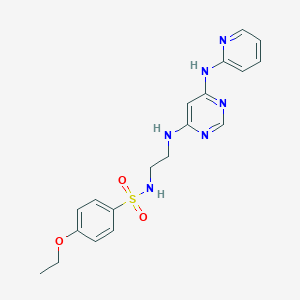

It's also used in the preparation of water-soluble sulfonato-Salen-type ligands. These ligands exhibit strong fluorescence, selectively quenched by Cu(2+), enabling them to act as effective fluorescence sensors for detecting Cu(2+) in water and living cells (Zhou et al., 2012).

Safety and Hazards

Sulfonyl chlorides are generally considered to be hazardous materials. They can cause burns and eye damage, and may be harmful if inhaled . Specific safety data for “2-(4-Fluorophenyl)ethene-1-sulfonyl chloride” is not available, but it would be prudent to handle this compound with care, using appropriate personal protective equipment .

Propiedades

IUPAC Name |

(E)-2-(4-fluorophenyl)ethenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2S/c9-13(11,12)6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYVXKRBZKSRRM-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B2371529.png)

![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide](/img/structure/B2371537.png)

![(1S,3As,5aS,5bS,7aS,11aS,11bS,13aS,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/no-structure.png)

![N-cyclopropyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2371539.png)

![N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371541.png)

![7-hydroxy-N-(3-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371544.png)

![N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2371549.png)